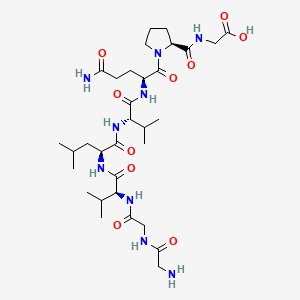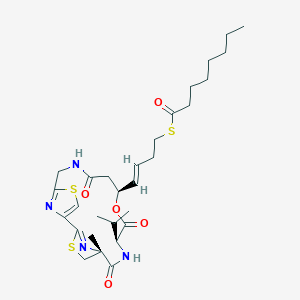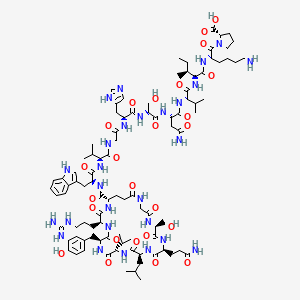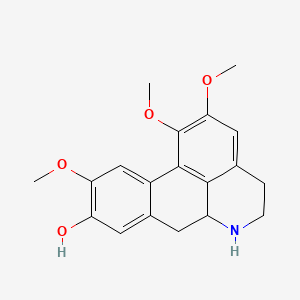
Laurotetanine
Overview
Description
Laurotetanine is a naturally occurring isoquinoline alkaloid predominantly found in the roots of the plant Litsea cubeba (Lour.) Pers. This compound is known for its diverse pharmacological properties, including anti-asthmatic, anti-inflammatory, and vasorelaxing effects .
Mechanism of Action
Target of Action
Laurotetanine, an isoquinoline alkaloid extracted from the roots of Litsea cubeba (Lour.) Pers, primarily targets the NF-κB signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .
Mode of Action
This compound interacts with its targets by down-regulating MUC5AC and NF-κB signaling pathways . This interaction results in the inhibition of IgE, histamine, and inflammatory reactions .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving MUC5AC and NF-κB . MUC5AC is a secreted gel-forming mucin that is upregulated in response to infection, inflammation, and injury. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Pharmacokinetics
As a strong basic compound, it is expected to have good absorption and distribution throughout the body
Result of Action
This compound exerts an anti-asthmatic effect by inhibiting IgE, histamine, and inflammatory reactions . It significantly reduces inflammatory cells, including eosinophils, neutrophils, lymphocytes, and macrophages . Inflammatory cytokines, such as interleukin (IL) -4, IL-6, IL-13, are also significantly decreased by this compound treatment, whereas interferon gamma (IFN-γ) is increased .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the plant from which it is extracted, Litsea cubeba, is mainly distributed in Chinese provinces south of the Yangtze River, as well as in various countries in Southeast Asia The environmental conditions in these regions, such as climate and soil quality, can affect the concentration and efficacy of this compound
Biochemical Analysis
Biochemical Properties
Laurotetanine interacts with various biomolecules in biochemical reactions. It has been shown to inhibit IgE and histamine, which are key players in allergic reactions . The nature of these interactions involves the down-regulation of MUC5AC and NF-κB signaling pathways , which are crucial for the inflammatory response.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to reduce inflammatory cells, including eosinophils, neutrophils, lymphocytes, and macrophages . It also decreases inflammatory cytokines such as IL-4, IL-6, IL-13, and increases IFN-γ .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by suppressing the Ca2+ influx through both voltage- and receptor-operated calcium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound treatment (20, 40, 60 mg/kg) significantly reduces inflammatory cells and cytokines in treated rats compared with control animals . This indicates the product’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study where asthma was induced in rats by ovalbumin injection, this compound (20, 40, or 60 mg/kg) was administered orally to the rats for 21 days . The study found that this compound treatment significantly reduced inflammatory cells and cytokines in treated rats compared with control animals .
Metabolic Pathways
It is known that this compound exerts an anti-asthmatic effect by inhibiting IgE, histamine, and inflammatory reactions via down-regulating MUC5AC and NF-κB signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Laurotetanine can be synthesized through various chemical routes. One common method involves the extraction from the roots of Litsea cubeba using solvents like chloroform. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: High-speed counter-current chromatography is a notable industrial method for preparing high-purity this compound. This technique involves preparing a solvent system and using it to separate this compound from other compounds in the extract .
Chemical Reactions Analysis
Types of Reactions: Laurotetanine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .
Scientific Research Applications
Laurotetanine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: this compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating asthma, inflammation, and cardiovascular diseases
Industry: this compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
Boldine: Known for its antioxidant and anti-inflammatory properties.
N-methyllaurotetanine: Shares structural similarities with this compound but has distinct pharmacological effects.
This compound’s unique combination of pharmacological activities makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
128-76-7 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol |
InChI |
InChI=1S/C19H21NO4/c1-22-15-9-12-11(7-14(15)21)6-13-17-10(4-5-20-13)8-16(23-2)19(24-3)18(12)17/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |
InChI Key |
GVVXPMORGFYVOO-ZDUSSCGKSA-N |
SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |
Isomeric SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |
Appearance |
Solid powder |
melting_point |
125°C |
Key on ui other cas no. |
128-76-7 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Laurotetanine; NSC 106610; NSC-106610; NSC106610; Laurotetanin; Litsoeine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



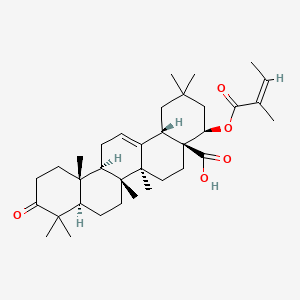


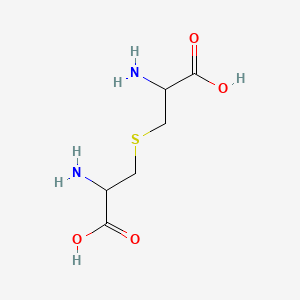

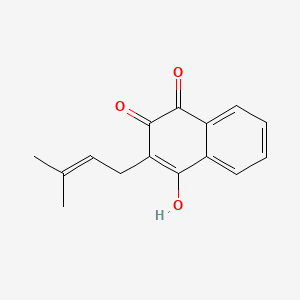
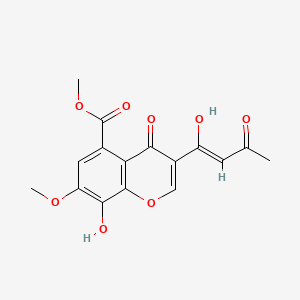

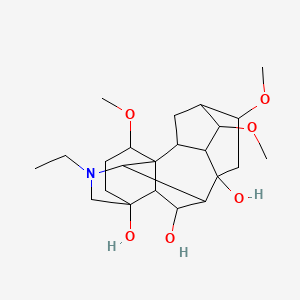
![4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one](/img/structure/B1674503.png)
